molecular formula C19H13N3O5S2 B2672880 N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1185057-73-1

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2672880
CAS RN: 1185057-73-1
M. Wt: 427.45
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring and a quinazoline ring. These types of compounds are often found in pharmaceuticals and materials science due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of the atoms .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. Among the analogs, compound 4h demonstrated significant anticonvulsant activity in preclinical seizure models. Its ED50 values were 34.7 mg/kg (MES test) and 37.9 mg/kg (sc PTZ test), with a TD50 of 308.7 mg/kg .

Fluorescent Dye Applications

The core unit of this compound can be synthesized from commercially available reactants (e.g., sesamol and 1,2,4,5-tetrachlorobenzene). By lithium derivatization of the benzene core, its photophysical properties can be adjusted for potential use as a fluorescent dye .

Antibacterial Properties

Structurally related to quinoline alkaloids, this compound and its derivatives have been tested against representative Gram-positive/negative bacteria. Notably, two derivatives exhibited minimal inhibitory concentrations against Micrococcus luteus .

Crystal Engineering

The crystal structure of a related compound, 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]quinoline, has been studied. Such compounds are gaining attention in the crystal engineering of active pharmaceutical ingredients .

Neurotherapeutic Agents

Given its anticonvulsant activity and favorable toxicity profile, these analogs hold promise as potential leads for future neurotherapeutic agents. Molecular modeling studies have provided insights into their interactions with GABA A receptors .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative, which is cyclized with chloroacetic acid to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiosemicarbazide", "chloroacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiosemicarbazide in ethanol to form the thiosemicarbazone derivative.", "Step 3: Cyclization of the thiosemicarbazone derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to form N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide." ] }

CAS RN

1185057-73-1

Product Name

N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Molecular Formula

C19H13N3O5S2

Molecular Weight

427.45

IUPAC Name

N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide

InChI

InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23)

SMILES

COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5

solubility

not available

Origin of Product

United States

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